N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
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Overview
Description
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of sulfonamides and contains multiple heterocyclic rings, including indazole and benzoxazole moieties. Due to its unique structure, it has garnered interest in various scientific research fields, particularly in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that indazole derivatives, which this compound is a part of, have a wide variety of biological properties . They have been found to interact with various targets, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and others .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These interactions play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner . These mediators are involved in various inflammatory and catabolic processes.
Result of Action
It is known that indazole derivatives can have various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the indazole ring followed by the introduction of the benzoxazole and sulfonamide groups. One common synthetic route involves the cyclization of an appropriate indazole precursor with a suitable benzoxazole derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of multiple functional groups allows for diverse reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized, reduced, or substituted versions of the original compound. These derivatives may exhibit different biological and chemical properties.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound has been investigated for its biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Indazole derivatives: These compounds share the indazole ring structure and exhibit similar biological activities.
Benzoxazole derivatives: These compounds contain the benzoxazole moiety and are known for their diverse chemical reactivity.
Sulfonamide derivatives: These compounds feature the sulfonamide group and are commonly used in pharmaceuticals.
Uniqueness: N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide stands out due to its combination of multiple heterocyclic rings and functional groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-20-14-5-3-2-4-11(14)13(19-20)9-17-25(22,23)10-6-7-15-12(8-10)18-16(21)24-15/h6-8,17H,2-5,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLYIUFVSOGALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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